Cas no 2416230-23-2 (lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate)

lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate
- EN300-26690638
- 2416230-23-2
- lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate
-
- MDL: MFCD32859057
- インチ: 1S/C6H3F3N2O2.Li/c7-6(8,9)3-1-2-10-4(11-3)5(12)13;/h1-2H,(H,12,13);/q;+1/p-1
- InChIKey: ROLRHDRBAGFUMG-UHFFFAOYSA-M
- ほほえんだ: FC(C1C=CN=C(C(=O)[O-])N=1)(F)F.[Li+]
計算された属性
- せいみつぶんしりょう: 198.02284023g/mol
- どういたいしつりょう: 198.02284023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.9Ų
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26690638-10.0g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 10.0g |
$2591.0 | 2025-03-20 | |
Enamine | EN300-26690638-5g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 5g |
$4045.0 | 2023-09-11 | |
Enamine | EN300-26690638-10g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 10g |
$7915.0 | 2023-09-11 | |
Aaron | AR028OG0-10g |
lithium(1+)4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 10g |
$10909.00 | 2023-12-15 | |
1PlusChem | 1P028O7O-5g |
lithium(1+)4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 5g |
$5062.00 | 2024-05-22 | |
Enamine | EN300-26690638-1g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 1g |
$959.0 | 2023-09-11 | |
Enamine | EN300-26690638-0.5g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 0.5g |
$207.0 | 2025-03-20 | |
Enamine | EN300-26690638-1.0g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 1.0g |
$265.0 | 2025-03-20 | |
Enamine | EN300-26690638-2.5g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 2.5g |
$652.0 | 2025-03-20 | |
Enamine | EN300-26690638-0.1g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 0.1g |
$91.0 | 2025-03-20 |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylateに関する追加情報
Introduction to Lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate (CAS No. 2416230-23-2)
Lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate (CAS No. 2416230-23-2) is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, holds promise in various applications, particularly in the development of innovative therapeutic agents. The presence of a lithium cation and a trifluoromethyl-substituted pyrimidine ring contributes to its distinct reactivity and potential biological activity.
The 4-(trifluoromethyl)pyrimidine-2-carboxylate moiety is a key feature of this compound, which imparts specific electronic and steric properties. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, makes this compound an attractive candidate for drug design. In recent years, there has been a growing interest in the development of lithium-based compounds for their potential therapeutic benefits, particularly in the treatment of neurological and psychiatric disorders.
Recent studies have highlighted the importance of fluorinated pyrimidine derivatives in medicinal chemistry. These compounds have shown promise in various preclinical models, demonstrating efficacy in modulating enzyme activity and cellular signaling pathways. The incorporation of a lithium cation into this framework not only enhances the compound's solubility but also influences its interaction with biological targets. This dual functionality makes Lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate a versatile tool for researchers exploring new pharmacological strategies.
In the context of drug discovery, the structural features of this compound make it a valuable intermediate for synthesizing more complex molecules. The pyrimidine core is a common scaffold in many biologically active compounds, and modifications such as the introduction of fluorine atoms can significantly alter its pharmacokinetic properties. The lithium cation further contributes to the compound's overall stability and reactivity, making it suitable for various synthetic applications.
The trifluoromethyl group is particularly noteworthy due to its ability to influence the electronic properties of adjacent functional groups. This can lead to enhanced binding affinity to biological targets, which is crucial for developing effective drugs. In addition, the carboxylate moiety provides a site for further functionalization, allowing researchers to tailor the compound's properties for specific applications.
Current research in this area is focused on understanding the mechanisms by which lithium-based compounds exert their therapeutic effects. Studies have shown that lithium can modulate intracellular signaling pathways involved in neuroprotection and anti-inflammatory responses. The combination of lithium with fluorinated pyrimidine derivatives offers a novel approach to developing drugs that can target multiple pathways simultaneously.
The synthesis of Lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate involves careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advanced synthetic techniques are employed to achieve the desired structural features while maintaining functional group integrity. These methods often involve multi-step processes that require precise control over reaction parameters.
One of the key challenges in working with this compound is its sensitivity to environmental conditions such as moisture and oxygen. Therefore, storage and handling procedures must be stringent to prevent degradation. Researchers must also consider the potential interactions between this compound and other reagents used in synthetic protocols.
The potential applications of Lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. Its unique chemical properties make it a valuable building block for designing novel materials with specific functionalities.
In conclusion, Lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate (CAS No. 2416230-23-2) is a promising compound with significant potential in various scientific and industrial applications. Its unique structural features and biological activity make it an attractive candidate for further research and development. As our understanding of its properties continues to grow, so too will its utility in advancing scientific knowledge and technological innovation.
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